

# Introduction to Trans-Cyclooctene (TCO) Derivatives

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## Compound of Interest

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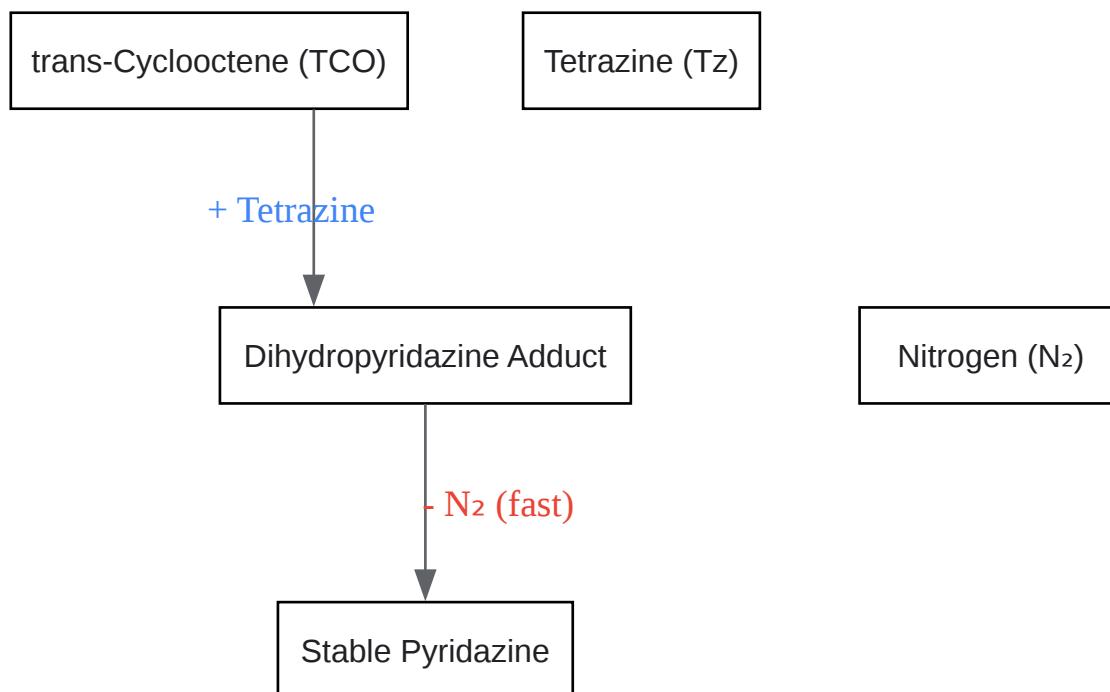
Trans-cyclooctenes (TCOs) are highly strained, cyclic alkenes that have become indispensable tools in the field of bioorthogonal chemistry.<sup>[1]</sup> Their significance stems from their exceptionally rapid and selective reactivity with 1,2,4,5-tetrazine (Tz) derivatives through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.<sup>[1][2]</sup> This reaction, often referred to as the tetrazine ligation, is distinguished by its remarkable speed, specificity, and biocompatibility, proceeding efficiently in complex biological environments without the need for cytotoxic metal catalysts.<sup>[3]</sup> <sup>[4]</sup> These features make the TCO-tetrazine reaction an ideal platform for a wide range of applications, including live-cell imaging, biomolecule conjugation, targeted drug delivery, and the development of advanced therapeutic and diagnostic agents.<sup>[3][5]</sup>

The high ring strain of the trans-configured double bond within the eight-membered ring is the primary driver of the TCO's high reactivity. Over the years, various TCO derivatives have been synthesized to modulate this reactivity, enhance stability, and improve hydrophilicity, thereby expanding their utility in biomedical research.<sup>[1]</sup> The choice of a specific TCO derivative often involves a trade-off between reaction kinetics and stability in physiological conditions.<sup>[6]</sup>

## Core Chemistry: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The cornerstone of TCO chemistry is its participation as a dienophile in the IEDDA reaction with a tetrazine diene. The reaction is exceptionally fast due to the high-energy, strained double bond of the TCO.<sup>[7]</sup> The process involves a [4+2] cycloaddition, which forms an unstable dihydropyridazine intermediate that rapidly eliminates nitrogen gas (N<sub>2</sub>) to yield a stable

pyridazine product.[8] This ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to  $10^6 \text{ M}^{-1}\text{s}^{-1}$ .[4][9][10]



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**Caption:** The TCO-tetrazine inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

## Data Presentation: Reactivity and Stability of TCO Derivatives

The reactivity of a TCO derivative is paramount for its application. Structural modifications to the cyclooctene ring can significantly alter the reaction kinetics. For instance, conformationally strained derivatives like s-TCO and d-TCO exhibit enhanced reaction rates compared to the parent TCO.[1][9] However, this increased reactivity can sometimes compromise stability, particularly in the presence of thiols found in biological systems.[6] The following tables summarize key quantitative data for various TCO derivatives.

### Table 1: Second-Order Rate Constants of TCO Derivatives with Tetrazines

TCO Derivative	Tetrazine Derivative	Rate Constant ( $k_2$ ) ( $M^{-1}s^{-1}$ )	Conditions	Source(s)
Parent TCO	Diphenyl-s-tetrazine	19.1 ( $\pm 1$ )	MeOH, 25°C	[9]
Parent TCO	Dipyridyl-s-tetrazine	2,000 ( $\pm 400$ )	PBS	[8]
TCO-OH (axial)	3,6-dipyridyl-s-tetrazine	(70 $\pm 2$ ) $\times 10^3$	Not Specified	[1]
s-TCO	3,6-diphenyl-s-tetrazine	~3,000 (160x faster than TCO)	Not Specified	[1]
d-TCO	Dipyridyl-s-tetrazine	366,000 ( $\pm 15,000$ )	Water, 25°C	[9][11]
a-TCO (diol)	3,6-dipyridyl-s-tetrazine	(150 $\pm 8$ ) $\times 10^3$	Not Specified	[1]
Cyclopropane-fused TCO	Dipyridyl-s-tetrazine	3,300,000 ( $\pm 40,000$ )	Water, 25°C	[9][11]
Si-TCH	Not Specified	$1.14 \times 10^7$	9:1 H <sub>2</sub> O:MeOH	[12]

Note: Reaction rates are highly dependent on the specific tetrazine partner, solvent, and temperature.

**Table 2: Stability of TCO Derivatives**

TCO Derivative	Condition	Stability Observation	Source(s)
Parent TCO	50% fresh mouse serum, 37°C	Almost complete conversion to cis-isomer within 7 hours.	[13]
d-TCO	Phosphate-buffered D <sub>2</sub> O	No degradation or isomerization observed for up to 14 days.	[1]
d-TCO	Human serum, room temp.	> 97% remained as trans-isomer after 4 days.	[1]
d-TCO	Thiol presence (pH 7.4)	Susceptible to isomerization (43% after 5h).	[1]
s-TCO	High thiol concentrations	Prone to isomerization.	[6][13]

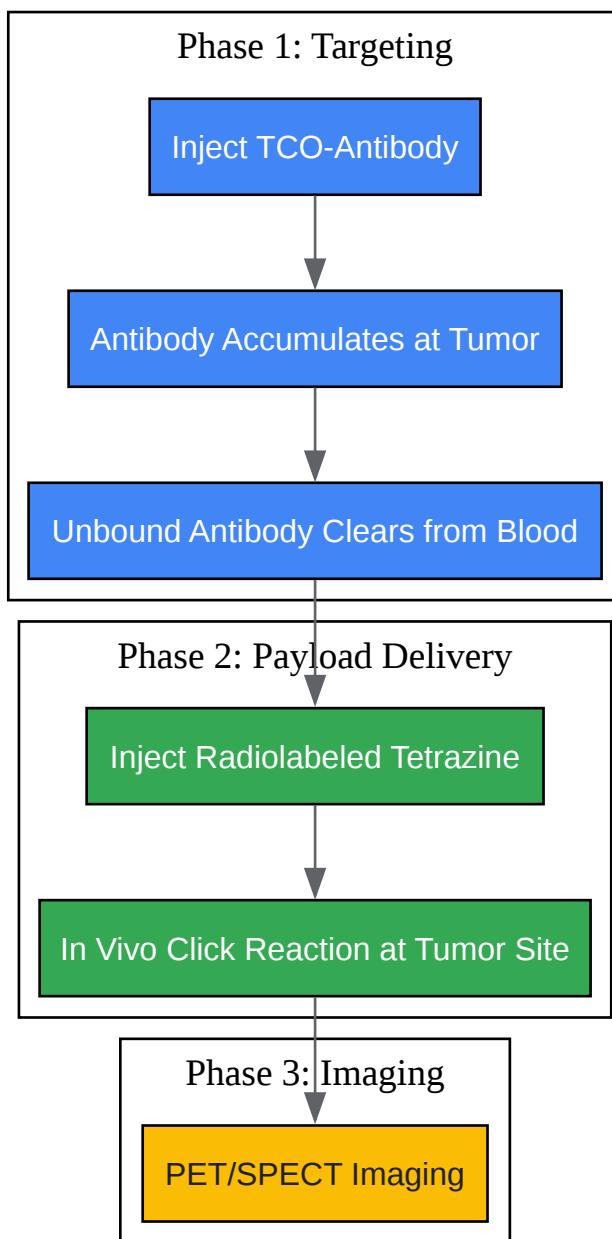
## Synthesis of TCO Derivatives

Functionalized TCO derivatives are typically synthesized via photochemical isomerization of their more stable cis-cyclooctene precursors.[2] To overcome the unfavorable equilibrium, this process is often performed in a flow chemistry setup.[14] The reaction mixture is continuously passed through a column containing silica gel impregnated with silver nitrate (AgNO<sub>3</sub>).[14] The silver(I) ions selectively complex with the trans-isomer, effectively trapping it and driving the reaction towards the desired product.[13][14] Subsequent decomplexation releases the pure trans-cyclooctene derivative.[14] This flow-based method is a significant improvement over batch reactions and has made various TCO derivatives more accessible.[2]

## Applications in Drug Development and Research

The unique properties of the TCO-tetrazine ligation have led to its widespread adoption in several key areas of biomedical research.

- Bioconjugation and In Vivo Chemistry: The reaction's speed and selectivity make it ideal for labeling biomolecules like proteins, peptides, and nucleic acids in complex biological media and even in living organisms.[1][15]
- Pretargeted Nuclear Imaging and Therapy: This strategy decouples the targeting and delivery of a payload. First, a TCO-modified antibody is administered and allowed to accumulate at a target site (e.g., a tumor). After the unbound antibody has cleared from circulation, a radiolabeled tetrazine is injected, which rapidly "clicks" with the TCO-antibody conjugate in vivo, delivering a high concentration of the radiolabel to the target tissue for imaging (e.g., PET) or therapy.[1][16]
- Targeted Drug Delivery & "Click-to-Release": TCO derivatives are integral to prodrug activation strategies.[17] In the "Click-Activated Prodrugs Against Cancer" (CAPAC) platform, a TCO-linked drug is activated at a tumor site by a tetrazine-modified biopolymer, enabling localized release of the therapeutic agent.[5][15]
- Nanoparticle Functionalization: TCO groups can be incorporated into nanoparticles, allowing for efficient post-assembly functionalization with tetrazine-bearing molecules, such as radiolabels for dual-mode imaging.[16]



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**Caption:** Logical workflow for pretargeted in vivo imaging using TCO-tetrazine ligation.

## Experimental Protocols

The following are generalized protocols for the labeling and conjugation of proteins using TCO-tetrazine chemistry. Researchers should optimize conditions for their specific molecules of interest.

## Protocol 1: Labeling a Protein with a TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine residues) on a protein with a TCO-NHS ester.

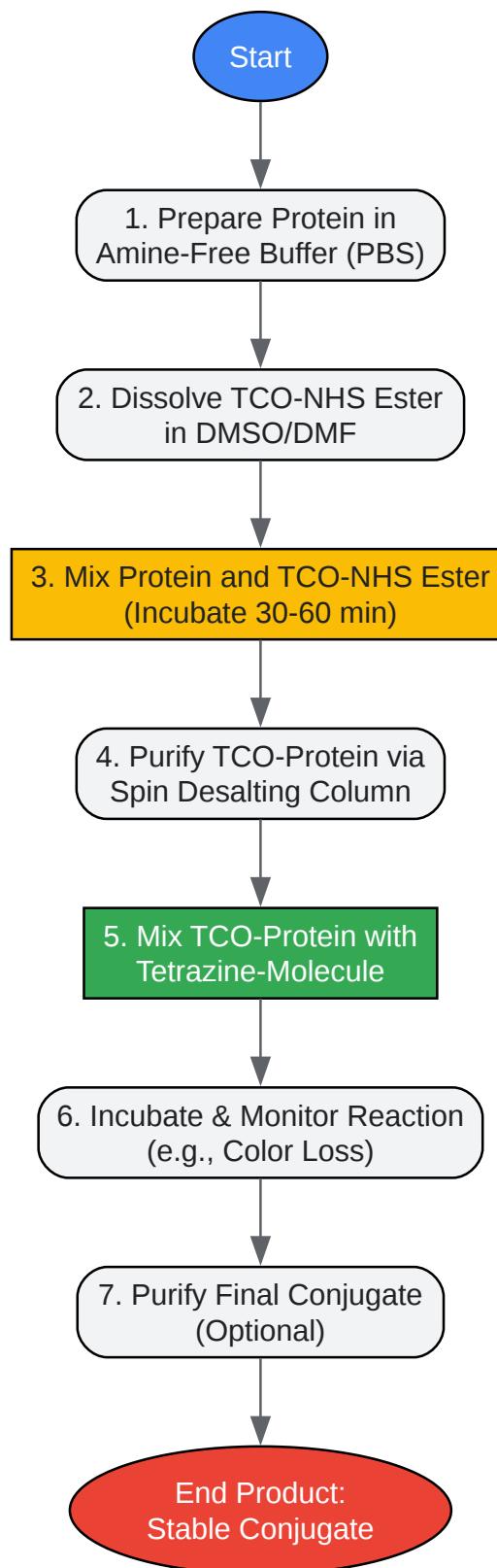
- Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS) at pH 7.2-8.0. If the buffer contains primary amines like Tris, exchange it for PBS using a spin desalting column.[10]
- Reagent Preparation: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]
- Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]
- Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle agitation.[10]
- Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).[10] The resulting TCO-activated protein is now ready for conjugation.

## Protocol 2: Conjugation of a TCO-Labeled Protein to a Tetrazine-Labeled Molecule

This protocol details the final ligation step to form the conjugate.

- Reactant Preparation: Ensure both the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule are in a compatible reaction buffer like PBS, pH 7.4.[8]
- Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (e.g., 1.5 equivalents) of the tetrazine component is often used to ensure complete consumption of the TCO-protein.[8]
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For more dilute samples or less reactive derivatives, longer incubation times may be necessary.[4][8]

- Monitoring the Reaction: The reaction can often be monitored visually by the disappearance of the characteristic pink/red color of the tetrazine.<sup>[8]</sup> Alternatively, progress can be tracked by analyzing the consumption of the tetrazine via its absorbance between 510 and 550 nm.  
<sup>[8]</sup>
- Purification (Optional): If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or dialysis.



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**Caption:** Experimental workflow for protein bioconjugation using TCO-tetrazine ligation.

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